The synthesis of m-Nitro-N-octadecylbenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
The molecular structure of m-Nitro-N-octadecylbenzamide consists of a benzene ring substituted with a nitro group at the meta position and an octadecyl chain attached via an amide linkage. Key structural features include:
m-Nitro-N-octadecylbenzamide can participate in several types of chemical reactions:
Reactions involving m-Nitro-N-octadecylbenzamide are often conducted under controlled temperatures (typically between 20°C and 80°C) and may require specific pH conditions depending on the reaction type .
The mechanism of action for m-Nitro-N-octadecylbenzamide largely depends on its application:
Studies indicate that nitro groups can undergo reduction in biological systems, which may lead to cytotoxic effects against certain pathogens .
m-Nitro-N-octadecylbenzamide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | Approximately 145–147 °C |
| Solubility | Soluble in organic solvents like dichloromethane; poorly soluble in water |
| Density | Estimated around 0.95 g/cm³ |
| Stability | Stable under normal conditions; sensitive to strong acids or bases |
The compound's hydrophobic character due to the long alkyl chain influences its solubility profile significantly.
m-Nitro-N-octadecylbenzamide has various scientific applications:
m-Nitro-N-octadecylbenzamide (CAS Registry Number: 109799-65-7) is a structurally defined aromatic amide characterized by the systematic name 3-nitro-N-octadecylbenzamide. Its molecular formula is C₂₅H₄₂N₂O₃, corresponding to a molecular weight of 418.62 g/mol and an exact mass of 418.3195 g/mol [2] [3] [6]. The compound integrates a benzamide core functionalized at the meta-position by a nitro group (–NO₂) and an extended N-alkyl chain (octadecyl, C₁₈H₃₇). Key structural identifiers include:
InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28) MBGMGVISROGRGY-UHFFFAOYSA-N [2] The compound’s polar surface area (PSA) is 74.9 Ų, indicating moderate polarity largely attributable to the nitro and amide functionalities [3]. Its structural conformation features:
Table 1: Structural and Physicochemical Properties of m-Nitro-N-octadecylbenzamide
| Property | Value | |
|---|---|---|
| CAS Registry Number | 109799-65-7 | |
| Molecular Formula | C₂₅H₄₂N₂O₃ | |
| Average Molecular Weight | 418.62 g/mol | |
| Exact Mass | 418.3195 g/mol | |
| IUPAC Name | 3-Nitro-N-octadecylbenzamide | |
| Polar Surface Area (PSA) | 74.9 Ų | |
| Synonyms | N-Octadecyl-m-nitrobenzamide; 3-Nitro-N-octadecylbenzamide; Benzamide, 3-nitro-N-octadecyl- | [3] [6] |
Benzamides represent a foundational class of aromatic amides in synthetic organic chemistry. Early work focused on simple analogs (e.g., unsubstituted benzamide or N,N-dialkyl variants) for pharmaceutical and agrochemical applications. The strategic incorporation of nitro groups into benzamide scaffolds emerged as a critical advancement due to two key factors:
The integration of long alkyl chains (e.g., octadecyl) into benzamides evolved in parallel with developments in surfactant chemistry and phase-transfer catalysis. Such chains impart:
The synthesis of m-nitro-N-octadecylbenzamide itself relies on classical amidation techniques, likely involving the condensation of m-nitrobenzoyl chloride with octadecylamine, though alternative routes using activated esters may also apply [3]. Its documented availability from specialized chemical manufacturers underscores its role as a building block rather than a naturally occurring species [3].
The conjunction of a meta-nitro group and an N-octadecyl chain creates a bifunctional molecular architecture with distinctive physicochemical and reactive properties:
Electronic and Steric Influence of the meta-Nitro Group
Functional Role of the N-Octadecyl Chain
Table 2: Functional Contributions of Substituents in m-Nitro-N-octadecylbenzamide
| Structural Element | Chemical Impact | Functional Utility |
|---|---|---|
| meta-Nitro group (–NO₂) | Strong electron-withdrawing effect; polar character | Electrophile for SNAr; H-bond acceptor; redox activity |
| Benzamide core | Planar aromatic scaffold; dipolar amide bond | π-π stacking; coordination site; structural rigidity |
| N-Octadecyl chain (C₁₈H₃₇) | High lipophilicity; conformational flexibility | Solubility in lipids/organic phases; self-assembly driver |
This molecular duality enables applications in catalysis (phase-transfer agents), analytical chemistry (stationary phase modifiers in chromatography), and materials science (liquid crystals or gelators). Its synthesis represents a deliberate fusion of polar reactivity and nonpolar solubility—an embodiment of molecular design principles refined over decades of benzamide chemistry [3] [4].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2